2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S/c1-15-26-27-23(34-15)25-20(30)14-33-17-5-2-4-16-7-8-19(24-21(16)17)28-9-11-29(12-10-28)22(31)18-6-3-13-32-18/h2-8,13H,9-12,14H2,1H3,(H,25,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZERFPSWGFJXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule featuring multiple functional groups, including a piperazine ring, quinoline structure, and a furan-2-carbonyl moiety. This unique combination suggests potential pharmacological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, emphasizing its therapeutic potential based on existing research findings.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 358.43 g/mol
Structural Features
The compound's structure is characterized by:
- A quinoline backbone that is known for its diverse biological activities.
- A piperazine unit which often enhances the binding affinity to biological targets.
- A furan-2-carbonyl group that may contribute to its reactivity and interaction with various biological molecules.
Antimicrobial Activity
Research indicates that derivatives of quinoline and piperazine exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing these structures can inhibit the growth of various bacterial strains, suggesting their potential as antibiotics.
Anti-inflammatory Effects
The presence of the furan and quinoline structures in this compound suggests it may possess anti-inflammatory properties. Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The piperazine ring may enhance this effect by improving receptor binding.
Anticancer Potential
The anticancer activity of quinoline derivatives has been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. This activity is often attributed to their ability to induce apoptosis and inhibit cell proliferation .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By inhibiting COX enzymes, the compound can reduce inflammation and pain.
- Interference with Cellular Signaling : The compound may disrupt signaling pathways involved in cancer cell growth and survival.
- DNA Interaction : Quinoline derivatives are known to intercalate into DNA, potentially leading to cytotoxic effects in cancer cells.
Study Overview
A study conducted on similar quinoline-piperazine hybrids evaluated their biological activity profile against several targets, including bacterial strains and cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their efficacy .
| Compound Name | Activity Type | IC50 Value (µM) | Target |
|---|---|---|---|
| Compound A | Antimicrobial | 15 | E. coli |
| Compound B | Anticancer | 10 | HeLa |
| Compound C | Anti-inflammatory | 20 | COX-1 |
Case Study: Anticancer Activity
A specific case study focused on a derivative of this compound showed promising results against breast cancer cell lines. The study reported an IC50 value of 12 µM, indicating potent cytotoxicity compared to standard chemotherapeutics . This highlights the potential for developing new cancer therapies based on this molecular framework.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exhibit significant anticancer properties. For instance:
- Quinoline derivatives have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Studies have demonstrated that piperazine-containing compounds can enhance the efficacy of existing anticancer drugs by improving their bioavailability and specificity .
Anti-inflammatory Properties
The presence of the thiadiazole group suggests potential anti-inflammatory applications. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This positions the compound as a candidate for developing new anti-inflammatory medications.
Antimicrobial Activity
The furan and quinoline components are known for their antimicrobial properties. Research has indicated that derivatives of these compounds can effectively inhibit bacterial growth and may be useful in treating infections caused by resistant strains .
Analgesic Effects
Due to its structural characteristics, this compound may also function as an analgesic agent. The ability to modulate pain pathways could make it a valuable addition to pain management therapies.
Synthesis and Modification
The synthesis of This compound typically involves multi-step synthetic pathways:
- Formation of the piperazine derivative through nucleophilic substitution.
- Coupling with the quinoline derivative , which may involve various coupling agents.
- Final acetamide bond formation , often using acetic acid derivatives or anhydrides.
These synthetic routes allow for further modifications that can enhance biological activity or create novel analogs for additional study.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to This compound :
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Substituent Effects on Physicochemical Properties
Thiadiazole Substitution
Aromatic vs. Heterocyclic Moieties
Linker Modifications
- 872704-30-8 : The thioether linkage (C–S–C) in this compound contrasts with the ether (C–O–C) in the target molecule. Thioethers are more resistant to oxidative degradation but may introduce steric hindrance .
Spectroscopic and Analytical Comparisons
- IR Spectroscopy : All analogues show characteristic NH (3100–3300 cm⁻¹), C=O (1650–1750 cm⁻¹), and C=N (1550–1600 cm⁻¹) peaks, confirming amide and heterocyclic functionalities .
- ¹H NMR: The target compound’s quinoline protons (δ 8.1–8.5 ppm) and piperazine signals (δ 2.5–3.5 ppm) align with 4h, but the 5-methyl-thiadiazole methyl group (δ ~2.3 ppm) distinguishes it from 4h’s 4-chlorophenyl signals (δ ~7.4 ppm) .
Q & A
Q. What are the key steps in synthesizing 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Coupling of piperazine derivatives : Introduction of the furan-2-carbonyl group to piperazine under reflux in anhydrous solvents (e.g., dichloromethane or DMF) .
Quinoline functionalization : The quinolin-8-yloxy moiety is introduced via nucleophilic aromatic substitution, requiring precise temperature control (60–80°C) .
Acetamide linkage : Reaction of the intermediate with 5-methyl-1,3,4-thiadiazol-2-amine using carbodiimide-based coupling agents (e.g., EDCI or DCC) .
Purification : Normal-phase chromatography (e.g., silica gel with gradients of dichloromethane/ethyl acetate/methanol) is critical for isolating the final product .
Q. How is the structural identity of this compound confirmed?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR validate the integration of the quinoline, piperazine, and thiadiazole moieties. For example, aromatic protons in quinoline appear as doublets (δ 8.2–8.5 ppm), while the piperazine N–H signal is broad (δ 2.4–2.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragments corresponding to the furan-carbonyl and thiadiazole groups .
- HPLC : Purity assessment (>95%) is achieved using reverse-phase C18 columns with UV detection at 254 nm .
Q. What solvent systems and reaction conditions optimize yield during synthesis?
- Methodological Answer :
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling steps, while dichloromethane is preferred for acid-sensitive reactions .
- Catalysts : Triethylamine or DMAP accelerates amide bond formation .
- Temperature : Reactions involving thiadiazole or quinoline require 60–80°C to avoid side products like quinoline N-oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace the furan-2-carbonyl group with other aryl carbonyls (e.g., benzoyl or thiophene-carbonyl) to assess electronic effects on target binding .
- Thiadiazole Modifications : Substitute the 5-methyl group with halogens (e.g., Cl, Br) to enhance lipophilicity and membrane permeability .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with kinases or microbial enzymes, guiding rational design .
Q. What strategies resolve contradictory bioactivity data across different assays?
- Methodological Answer :
- Purity Verification : Re-test compounds after rigorous HPLC purification to rule out impurities as confounding factors .
- Assay Standardization : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity. For example, validate antimicrobial effects via both MIC (Minimum Inhibitory Concentration) and time-kill assays .
- Cellular Context : Account for cell-line-specific factors (e.g., efflux pump expression in cancer cells) by testing in isogenic models .
Q. How can metabolic stability and degradation pathways be analyzed for this compound?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key metabolites (e.g., piperazine N-dealkylation or thiadiazole S-oxidation) are identified .
- Stability Profiling : Assess pH-dependent degradation (e.g., simulate gastric pH 1–3 vs. physiological pH 7.4) to guide formulation strategies .
- Isotope-Labeling : Use C-labeled acetamide groups to trace metabolic fate in preclinical models .
Q. What in silico tools predict off-target interactions or toxicity risks?
- Methodological Answer :
- Pharmacophore Screening : Tools like Pharmit identify overlap with known toxicophores (e.g., reactive thiols or Michael acceptors) .
- Off-Target Profiling : SwissTargetPrediction or SEA databases predict interactions with GPCRs, ion channels, or cytochrome P450 enzymes .
- ADMET Prediction : QikProp or ADMETlab2.0 estimate blood-brain barrier permeability, hERG inhibition, and hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
